2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester
Overview
Description
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid ester group and an alkyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester typically involves the esterification of isonicotinic acid derivatives. The process generally includes the reaction of isonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters depending on the reagents used.
Scientific Research Applications
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain metabolic processes and activation of signaling cascades that lead to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative with a carboxylic acid group at the 4-position of the pyridine ring.
Methyl isonicotinate: An ester derivative of isonicotinic acid with a methyl group.
Ethyl isonicotinate: Similar to methyl isonicotinate but with an ethyl group instead of a methyl group.
Uniqueness
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-methyl-6-(2-methylprop-1-enyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-5-16-13(15)11-7-10(4)14-12(8-11)6-9(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
MTQIBSCPCVCWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)C=C(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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